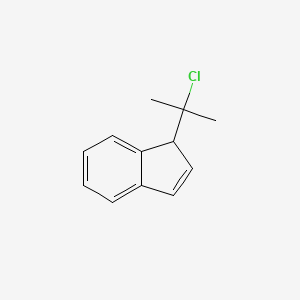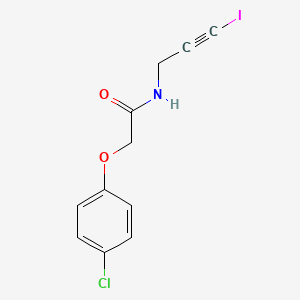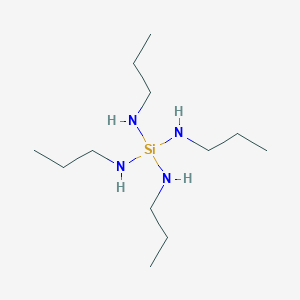
N,N',N'',N'''-Tetrapropylsilanetetramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine: is an organosilicon compound characterized by the presence of four propyl groups attached to a silicon atom through nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine typically involves the reaction of silicon tetrachloride with propylamine in the presence of a base. The reaction proceeds through the formation of intermediate silane compounds, which are subsequently converted to the desired tetramine compound. The general reaction can be represented as follows:
SiCl4+4C3H7NH2→Si(NC3H7)4+4HCl
Industrial Production Methods
In industrial settings, the production of N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanetetramine oxides.
Reduction: Reduction reactions can lead to the formation of silanetetramine hydrides.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Silanetetramine oxides.
Reduction: Silanetetramine hydrides.
Substitution: Various alkyl or aryl-substituted silanetetramines.
Aplicaciones Científicas De Investigación
N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine involves its ability to interact with various molecular targets through coordination bonds. The silicon atom can form stable complexes with metal ions, which can influence the reactivity and stability of the compound. Additionally, the propyl groups can provide hydrophobic interactions, enhancing the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N,N’,N’‘,N’‘’-Tetramethylethylenediamine (TMEDA): A similar compound with methyl groups instead of propyl groups.
N,N-Diisopropylethylamine (DIPEA): Another tertiary amine with different alkyl groups.
Uniqueness
N,N’,N’‘,N’‘’-Tetrapropylsilanetetramine is unique due to the presence of propyl groups, which provide distinct steric and electronic properties compared to other similar compounds
Propiedades
Número CAS |
63084-58-2 |
|---|---|
Fórmula molecular |
C12H32N4Si |
Peso molecular |
260.49 g/mol |
Nombre IUPAC |
N-[tris(propylamino)silyl]propan-1-amine |
InChI |
InChI=1S/C12H32N4Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h13-16H,5-12H2,1-4H3 |
Clave InChI |
JAKFTCMEIAFVLU-UHFFFAOYSA-N |
SMILES canónico |
CCCN[Si](NCCC)(NCCC)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
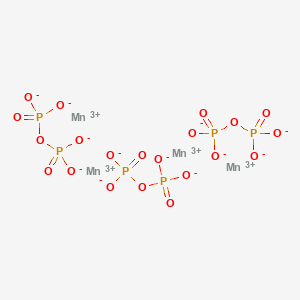
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)
![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
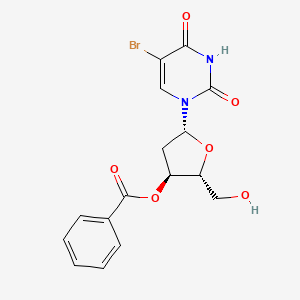
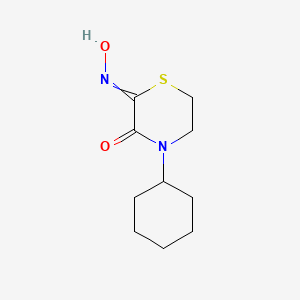
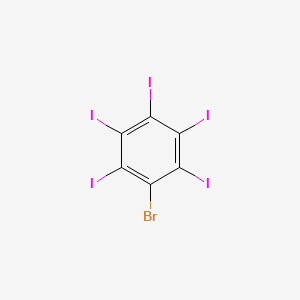
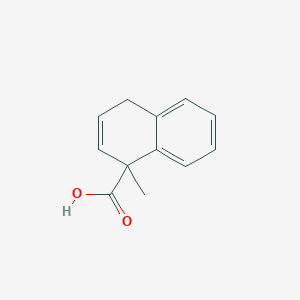
![[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]](/img/structure/B14505880.png)
